molecular formula C8H15NS B2762791 octahydro-2H-1,4-benzothiazine CAS No. 29442-16-8

octahydro-2H-1,4-benzothiazine

Cat. No. B2762791
CAS RN: 29442-16-8
M. Wt: 157.28
InChI Key: WBNHBYBUEYNWRX-UHFFFAOYSA-N
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Description

Octahydro-2H-1,4-benzothiazine is a heterocyclic compound . It is a derivative of benzothiazine, which consists of a benzene ring attached to the 6-membered heterocycle thiazine . The molecule contains a total of 46 bonds, including 19 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 sulfide .


Synthesis Analysis

The synthesis of 1,4-benzothiazine derivatives has been reported in various studies . For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one . The reaction of the latter with various active methylene compounds afforded pyrido[3,2-b][1,4]benzothiazines .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 28 bonds, 13 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

The chemical reactions of 1,4-benzothiazine derivatives have been studied . For example, the reaction of 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one with various active methylene compounds resulted in the formation of pyrido[3,2-b][1,4]benzothiazines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.28 . It is a liquid at room temperature . The InChI code is 1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 .

Scientific Research Applications

Corrosion Inhibition

A study highlighted the use of a new Benzothiazine derivative (4-octadecyl-2H-benzo[b][1,4]thiazin-3(4H)-one) as a corrosion inhibitor for mild steel in hydrochloric acid solution. This derivative was synthesized and evaluated for its inhibitory effect, demonstrating significant corrosion resistance enhancement in mild steel by forming a protective layer on its surface. Theoretical calculations supported the experimental findings, suggesting its efficacy as a corrosion inhibitor in industrial applications (Cherrak et al., 2019).

Organic Synthesis and Chemical Properties

Benzothiazines have been explored for their synthetic utility and chemical properties. A remarkable example is the synthesis of the trans form of octahydro-1-methyl-1H-2,1-benzothiazine 2,2-dioxide, showcasing the axial orientation of an N-methyl group in a six-membered sultam unit. This compound's structure, confirmed through X-ray crystallography, reveals insights into stereoelectronic effects, such as the generalized anomeric effect, influencing its axial preference (King et al., 1998).

Antimicrobial Activity

Research on structurally flexible heterocycles with the 1,4-thiazine heterosystem reported the synthesis of 4H-1,4-benzothiazines via an efficient method. These compounds showed significant antimicrobial activity against bacterial species like E. coli and Bacillus cereus. The activity can be attributed to their privileged heterocyclic structural scaffolds, suggesting their potential as antimicrobial agents (Sharma et al., 2011).

Anticancer Activity

The exploration of 1,4-benzothiazine derivatives for their anticancer activity has yielded promising results. One study synthesized and tested new 2-Aryl-4H-3,1-benzothiazines for their antiproliferative activity against human cancer cell lines. These compounds demonstrated significant potential, with some showing more beneficial properties than cisplatin, a commonly used chemotherapeutic agent (Niewiadomy et al., 2011).

Biopharmaceutical Applications

The biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine were studied, focusing on their potential as antimicrobial and antioxidant agents. This research emphasized the importance of heterocyclic compounds like 1,4-benzothiazine in developing new biopharmaceutical materials, showcasing their versatility and efficacy in various biological applications (Saroha et al., 2020).

Mechanism of Action

Target of Action

It’s known that benzothiazine derivatives, a class to which this compound belongs, have been studied for their potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These properties suggest that the compound likely interacts with multiple targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It’s known that benzothiazine derivatives can interact with their targets in various ways, often by binding to active sites and modulating the target’s function

Biochemical Pathways

Given the broad range of biological activities exhibited by benzothiazine derivatives , it’s likely that this compound affects multiple pathways These could include inflammatory pathways, pain signaling pathways, microbial growth pathways, and potentially others

Result of Action

Based on the known properties of benzothiazine derivatives , it can be inferred that the compound may have anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic effects. These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Safety and Hazards

Octahydro-2H-1,4-benzothiazine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for octahydro-2H-1,4-benzothiazine are not available, research into benzothiazine derivatives continues to be an active area of study. These compounds have diverse pharmacological activity and established utility in the pharmaceutical and agrochemical industries . Therefore, further exploration of this compound and its derivatives could yield valuable insights and potential applications in these fields.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNHBYBUEYNWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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